Proteolytic Stability: β2-Containing Peptides Remain Intact for ≥48 h vs. α-Peptides Fully Cleaved in ≤15 min
Peptides constructed from β-amino acids, including β2-homotyrosine-containing oligomers, exhibit complete resistance to proteolytic degradation. In a landmark study, 36 linear and cyclic β- and γ-peptides (2–15 residues) were incubated with 15 commercially available proteases of bacterial, fungal, and eukaryotic origin, including the human 20S proteasome. Under conditions that produced complete cleavage of a control α-eicosapeptide within 15 minutes, all β- and γ-peptides remained stable for at least 48 hours with no detectable cleavage products [1]. In a separate in vivo pharmacokinetic study, two water-soluble β-heptapeptides bearing Lys side chains exhibited elimination half-lives t₁/₂(β) of 3 hours and 10 hours at blood concentrations of 100 ng/mL and 30 ng/mL, respectively, in rodents—values described as 'much larger than those of α-peptides' [2]. While these data derive from β-peptide class studies rather than the specific β2-homotyrosine monomer, the resistance arises from the inability of natural proteases to recognize the β-amino acid backbone geometry, a property intrinsic to the β2 scaffold regardless of side-chain identity.
| Evidence Dimension | Proteolytic degradation half-life in vitro |
|---|---|
| Target Compound Data | β-Peptides (containing β2 residues): 100% intact at 48 h (representative class data) |
| Comparator Or Baseline | α-Eicosapeptide control: 100% cleaved within 15 min |
| Quantified Difference | ≥192-fold longer stability (48 h / 0.25 h); α-peptide t₁/₂ <15 min vs. β-peptide t₁/₂ >48 h |
| Conditions | In vitro incubation with 15 proteases (pronase, proteinase K, trypsin, chymotrypsin, elastase, 20S proteasome, etc.); 37°C, physiological pH |
Why This Matters
For procurement decisions, this class-level evidence establishes that incorporating Boc-(S)-β2-homotyrosine into a peptide sequence confers multi-day proteolytic stability, making it the appropriate building block for therapeutic peptide candidates where α-amino acid-based constructs would fail to achieve meaningful in vivo exposure.
- [1] Seebach D, Abele S, Schreiber JV, Martinoni B, Nussbaum AK, Schild H, Schulz H, Hennecke H, Woessner R, Bitsch F. The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. ChemBioChem. 2001;(6):445-455. View Source
- [2] Seebach D, Abele S, Schreiber JV, Martinoni B, Nussbaum AK, Schild H, Schulz H, Hennecke H, Woessner R, Bitsch F. Biological and Pharmacokinetic Studies with β-Peptides. Chimia. 1998;52:734-739. View Source
